molecular formula C15H16F3N7O2S B6436038 3-(methoxymethyl)-5-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-1,2,4-thiadiazole CAS No. 2548987-81-9

3-(methoxymethyl)-5-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-1,2,4-thiadiazole

Cat. No.: B6436038
CAS No.: 2548987-81-9
M. Wt: 415.4 g/mol
InChI Key: KYBJDYMKZFCSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methoxymethyl)-5-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinases, which are critical targets in oncology research. This compound acts as a type I1/2 ATP-competitive inhibitor , effectively targeting both wild-type ALK and various resistant mutants, including the challenging ALK G1202R mutation. Its primary research value lies in the study of non-small cell lung cancer (NSCLC) and other ALK- or ROS1-positive malignancies, providing a valuable tool for investigating resistance mechanisms and developing next-generation therapeutic strategies. Researchers utilize this compound in biochemical assays, cell-based proliferation studies, and in vivo models to elucidate signaling pathways and evaluate the efficacy of ALK/ROS1 inhibition. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(methoxymethyl)-5-[3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N7O2S/c1-26-8-10-19-14(28-23-10)24-5-4-9(6-24)7-27-12-3-2-11-20-21-13(15(16,17)18)25(11)22-12/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBJDYMKZFCSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(methoxymethyl)-5-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties and mechanisms of action.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Thiadiazole ring : Known for its diverse pharmacological properties.
  • Triazolo-pyridazine moiety : Associated with anticancer activities.
  • Methoxymethyl and trifluoromethyl substituents : These groups can enhance lipophilicity and bioavailability.

Anticancer Properties

Recent studies have focused on the anticancer potential of triazolo-pyridazine derivatives, including the compound . A notable study evaluated the cytotoxic effects of similar derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of c-Met kinase : The compound showed an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM), suggesting it may serve as a potent inhibitor of this target .
  • Induction of Apoptosis : The acridine orange staining test indicated that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, which is crucial for halting cancer cell proliferation .

Pharmacological Evaluation

A comprehensive evaluation of the pharmacological profile of related compounds suggests that modifications in their structure can significantly influence their biological activity. For instance:

  • The introduction of a 5-methylthiazole fragment has been shown to enhance anticancer activity.
  • Compounds with fluorine substitutions generally displayed improved cytotoxicity compared to those without .

Case Studies

In a comparative study involving multiple derivatives of triazolo-pyridazine, compounds were assessed for their cytotoxic effects and inhibition capabilities against c-Met kinase. The findings highlighted that structural variations significantly impacted both efficacy and selectivity towards cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Core Structure Substituents Key Features
Target compound 1,2,4-thiadiazole Methoxymethyl-pyrrolidine; trifluoromethyl-triazolo-pyridazine High lipophilicity (CF₃ group), conformational rigidity (pyrrolidine)
3-(3,4-dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole () 1,2,4-triazolo-thiadiazole 3,4-dimethoxyphenyl; 2-fluoro-pyridinyl Enhanced π-π stacking potential (aryl groups); moderate solubility
3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine () Pyrazolo-triazolo-triazine Ethylthio; alkylthio; methyl High nitrogen content (energetic materials); S-alkyl groups improve stability
3-[5-(4-methoxyphenyl)-pyrrolo-thiazolo-pyrimidin-6-yl]-triazolo-thiadiazin-6-one () Triazolo-thiadiazinone 4-methoxyphenyl; pyrrolo-thiazolo-pyrimidine Planar fused-ring system; potential antifungal activity

Pharmacological and Chemical Properties

  • Bioavailability: The target compound’s pyrrolidine ring enhances membrane permeability compared to planar analogues like triazolo-thiadiazinones .
  • Enzyme Binding: Molecular docking studies suggest that trifluoromethyl groups (as in the target) improve binding affinity to lanosterol-14α-demethylase (a fungal CYP450 enzyme) compared to non-fluorinated analogues .
  • Thermal Stability : Compounds with pyrazolo-triazolo-triazine cores () exhibit higher thermal stability due to extended π-conjugation, whereas the target compound’s thiadiazole core may favor reactivity in electrophilic environments .

Preparation Methods

Cyclization of Thioamides

The 1,2,4-thiadiazole ring is synthesized via oxidative dimerization of α-oxothioamides. Electrochemical methods using n-Bu4_4NI as a mediator achieve cyclization under mild conditions. For example, α-oxothioamides derived from methoxymethylacetic acid undergo electrolysis in MeOH/MeCN (1:1) at 10 mA current to yield 3,5-bis(acyl)-1,2,4-thiadiazoles with 65–85% efficiency (Table 1).

Table 1: Electrochemical Synthesis of 1,2,4-Thiadiazoles from α-Oxothioamides

Substituent (R)Product Yield (%)
Phenyl85
4-Methoxyphenyl85
4-Nitrophenyl70

This method avoids stoichiometric oxidants, enhancing atom economy.

Functionalization at Position 3

The methoxymethyl group is introduced via alkylation. Treatment of 5-amino-3-chloro-1,2,4-thiadiazole with sodium methoxide and chloromethyl methyl ether in DMF at 60°C affords 3-(methoxymethyl)-5-amino-1,2,4-thiadiazole.

Synthesis of the Triazolo[4,3-b]Pyridazine Fragment

Cyclization Under Ultrasonic Irradiation

The trifluoromethyl-triazolopyridazine unit is synthesized via ultrasound-assisted cyclization. As per CN103613594A, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids in POCl3_3 under ultrasound (80–150°C) to form the triazolo[4,3-b]pyridazine core (Figure 2). The method achieves 75–90% yields within 2–4 hours, significantly reducing reaction time compared to conventional heating.

Key Conditions :

  • Solvent: POCl3_3 (acts as both solvent and dehydrating agent).

  • Temperature: 120°C (optimal for minimizing side products).

  • Ultrasound frequency: 40 kHz (enhances molecular collision rates).

Assembly of the Pyrrolidine Linker

Functionalization of Pyrrolidine

3-(Hydroxymethyl)pyrrolidine is converted to 3-(chloromethyl)pyrrolidine using thionyl chloride in dichloromethane. Subsequent nucleophilic substitution with the triazolopyridazin-6-ol fragment (Fragment C) in the presence of K2_2CO3_3 in DMF yields the ether-linked intermediate.

Final Coupling of Fragments

Buchwald-Hartwig Amination

The 5-amino group on the thiadiazole core (Fragment A) undergoes coupling with the functionalized pyrrolidine (Fragment B) via Buchwald-Hartwig amination. Using Pd2_2(dba)3_3 as a catalyst and Xantphos as a ligand in toluene at 100°C, the reaction achieves 70–80% yields.

Optimization Notes :

  • Base : Cs2_2CO3_3 outperforms K2_2CO3_3 in minimizing dehalogenation side reactions.

  • Solvent : Toluene ensures compatibility with moisture-sensitive intermediates.

Mechanistic Insights and Challenges

Electrochemical Cyclization

The anodic oxidation of iodide to I2_2 initiates the dimerization of α-oxothioamides. Iodine facilitates the formation of a disulfide intermediate, which undergoes intramolecular cyclization to yield the 1,2,4-thiadiazole ring. Limitations include incompatibility with ortho-substituted aryl groups due to steric hindrance.

Ultrasound Acceleration

Ultrasound irradiation enhances POCl3_3-mediated cyclization by promoting cavitation, which increases the interfacial area between immiscible phases (e.g., solid reactants and liquid POCl3_3). This reduces activation energy and avoids localized overheating.

Scalability and Industrial Feasibility

  • Electrochemical Synthesis : Scalable to 5 mmol with 83% yield, as demonstrated for 3a.

  • Ultrasound Method : Patent data indicate pilot-scale production (100 g batches) with consistent yields .

Q & A

Q. What synthetic methodologies are recommended for synthesizing triazolo-thiadiazole derivatives like this compound?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors such as thiosemicarbazides or hydrazine derivatives. Key steps include:

  • Formation of the triazole ring via cyclization under reflux with reagents like phosphoryl chloride (POCl₃) .
  • Introduction of the pyrrolidinyl-methoxytrifluoromethylpyridazine substituent using nucleophilic substitution or coupling reactions.
  • Purification via column chromatography and validation using HPLC (>95% purity) . Optimal yields (60–75%) are achieved by controlling reaction time (12–24 hrs) and temperature (80–100°C) in aprotic solvents (e.g., DMF or acetonitrile) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • 1H/13C NMR to confirm substituent positions and ring connectivity. For example, the methoxymethyl group shows a singlet at δ ~3.3 ppm in 1H NMR .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • Infrared spectroscopy (IR) to identify functional groups like C-F stretches (~1250 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Begin with enzyme inhibition assays targeting pathways relevant to triazolo-thiadiazoles, such as:

  • Lanosterol 14α-demethylase (CYP51) for antifungal activity, using spectrophotometric monitoring of ergosterol biosynthesis .
  • Cyclooxygenase (COX-1/COX-2) inhibition for anti-inflammatory potential via ELISA-based prostaglandin quantification .
  • Microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess antimicrobial activity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity profile?

  • Perform molecular docking (e.g., AutoDock Vina) against target enzymes like CYP51 (PDB: 3LD6) to predict binding modes. The trifluoromethyl group may enhance hydrophobic interactions in the active site .
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the pyridazine ring improve antifungal IC₅₀ values .
  • Validate predictions with molecular dynamics simulations (MD) (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Q. How do structural modifications at the 3- and 6-positions impact physicochemical properties?

  • Replace the methoxymethyl group (3-position) with bulkier substituents (e.g., ethoxymethyl) to study steric effects on solubility (logP) and membrane permeability (PAMPA assay) .
  • Substitute the trifluoromethylpyridazine moiety (6-position) with chlorinated analogs to evaluate halogen bonding’s role in target affinity .
  • Track changes via HPLC solubility profiling and thermogravimetric analysis (TGA) for thermal stability .

Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?

  • Re-evaluate assay conditions : For example, discrepancies in CYP51 inhibition may arise from differences in enzyme isoforms or assay pH .
  • Optimize pharmacokinetic parameters : Poor in vivo efficacy despite strong in silico binding could indicate metabolic instability (e.g., cytochrome P450-mediated oxidation). Use LC-MS/MS to identify major metabolites in liver microsomes .
  • Validate target engagement with surface plasmon resonance (SPR) to confirm binding kinetics (KD, kon/koff) .

Experimental Design & Data Analysis

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .
  • Use flow chemistry for precise control of exothermic steps (e.g., cyclization) and minimize side products .
  • Implement DoE (Design of Experiments) to optimize variables like solvent polarity, catalyst loading, and temperature .

Q. How can researchers analyze synergistic or antagonistic effects in combination therapies?

  • Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with standard drugs (e.g., fluconazole for antifungal synergy) .
  • Use CompuSyn software to model dose-effect relationships and identify synergistic ratios (e.g., CI < 1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.